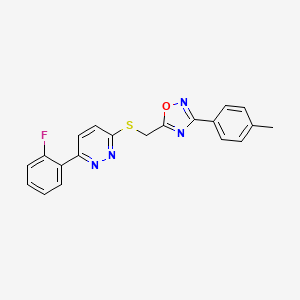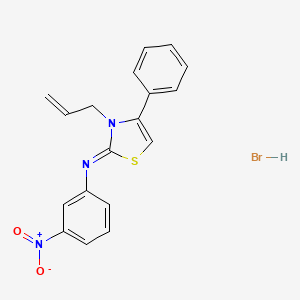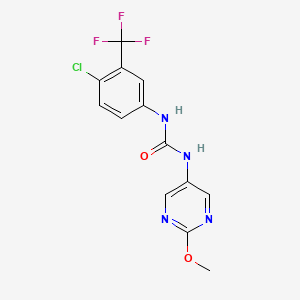
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "Compound X" and has been synthesized using various methods.
Scientific Research Applications
In Vitro Inhibition and Potential Anti-Cancer Agents
Symmetrical diarylureas, including 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea, were identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. An optimization process aimed to improve solubility while preserving biological activity led to the generation of non-symmetrical hybrid ureas. These compounds showed potent induction of phosphorylation of eIF2α and expression of CHOP at protein and mRNA levels, making them potential leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Phototransformation in Aqueous Solution
Chlorimuron-ethyl, a compound related to 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-methoxypyrimidin-5-yl)urea, is relatively stable in water at certain pH levels but undergoes rapid photodegradation in aqueous solution. The study identified predominant photoproducts, including N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea, providing insights into the environmental behavior and degradation pathways of such compounds (Choudhury & Dureja, 1996).
Synthesis and Evaluation as Anticancer Agents
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound , were designed and synthesized for their antiproliferative activity against various cancer cell lines. The study demonstrated significant antiproliferative effects, suggesting these derivatives as potential BRAF inhibitors for further research in cancer treatment (Feng et al., 2020).
Electro-Fenton Degradation of Antimicrobials
Research into the degradation of antimicrobials, such as triclosan and triclocarban (which contains a similar urea structure), explored the use of electro-Fenton systems. This study provides insights into the degradation pathways and environmental impact of such compounds, contributing to the understanding of how similar structures behave in aquatic environments (Sirés et al., 2007).
Crystal Structure Analysis
The crystal structure of chlorfluazuron, which shares similarities with the compound , was analyzed, revealing details about molecular arrangement and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Cho et al., 2015).
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O2/c1-23-12-18-5-8(6-19-12)21-11(22)20-7-2-3-10(14)9(4-7)13(15,16)17/h2-6H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVIXILDKMDDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)
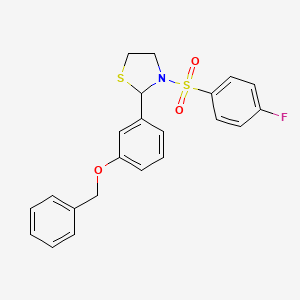
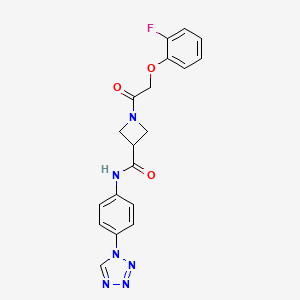
![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)
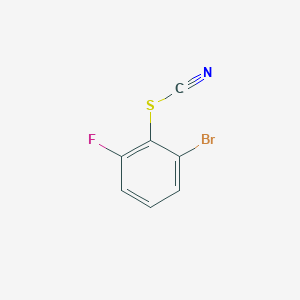

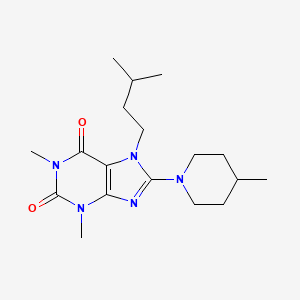
![2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2725525.png)
